L-ALANINE-N-T-BOC (13C3)
Description
BenchChem offers high-quality L-ALANINE-N-T-BOC (13C3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE-N-T-BOC (13C3) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
192.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
The Foundational Significance of Isotopic Labeling in Advanced Chemical and Biochemical Investigations
Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to trace their journey through chemical reactions, metabolic pathways, or to elucidate their structure. nih.govfrontiersin.org Isotopes are variants of a chemical element that share the same number of protons but have different numbers of neutrons, resulting in different atomic masses. nih.gov This difference in mass, while not significantly altering the chemical properties of the molecule, allows for its detection and quantification using sensitive analytical methods. nih.govckisotopes.com
In biochemical and chemical research, stable isotopes—non-radioactive isotopes such as deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N)—are frequently used. The use of these stable isotopes provides a safe and effective way to track molecules in biological systems, including in human studies. The core principle lies in replacing atoms in a compound with their heavier isotopic counterparts. frontiersin.org These "labeled" molecules can then be distinguished from their unlabeled natural-abundance counterparts by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgckisotopes.com
This ability to differentiate and quantify molecules has revolutionized fields like proteomics and metabolomics. For instance, in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" amino acids labeled with ¹³C or ¹⁵N. plos.org By comparing the protein profiles of cells grown in heavy versus "light" (natural abundance) media, researchers can accurately quantify changes in protein expression under different conditions. plos.org This method is crucial for understanding cellular responses to drugs or diseases. Similarly, isotopic labeling is fundamental to metabolic flux analysis, which maps the flow of atoms through metabolic networks, providing insights into cellular metabolism. nih.gov
The Strategic Role of L Alanine and Its N T Boc Derivative As a Core Amino Acid Building Block
L-Alanine is one of the fundamental amino acids, the building blocks of proteins. medchemexpress.com Its simple, non-reactive methyl side chain makes it a useful tool in peptide research. For instance, by systematically replacing other amino acids in a peptide sequence with alanine (B10760859) (a process known as an alanine scan), scientists can determine the importance of the original amino acid residue to the peptide's biological activity. medchemexpress.com
In the synthesis of peptides and other complex organic molecules, it is often necessary to protect certain functional groups to prevent unwanted side reactions. unimi.it The N-t-Boc (N-tert-butoxycarbonyl) group is a widely used protecting group for the amino group of amino acids like L-alanine. isotope.comcortecnet.com This group is stable under a variety of reaction conditions but can be easily removed when desired, typically with a mild acid. eurisotop.com The resulting compound, N-t-Boc-L-alanine, is a key intermediate in peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a specific peptide chain. cortecnet.comeurisotop.com The use of the Boc protecting group ensures that the amino group of L-alanine does not react while the carboxylic acid end is being coupled to another amino acid. eurisotop.com
Distinctive Advantages of Carbon 13 ¹³c₃ Isotopic Enrichment for Research Endeavors
Chemical Synthesis Pathways for N-t-Boc Protected L-Alanine Precursors
The journey to L-ALANINE-N-T-BOC (13C3) begins with the synthesis of its non-labeled, protected precursor, N-t-Boc-L-alanine. This involves two key aspects: the protection of the amino group and the establishment of the correct stereochemistry.
Boc Protection Chemistry in Amino Acid Derivatization
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.comwikipedia.org Its popularity stems from its ease of installation, stability under a variety of reaction conditions, and facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org
The most common method for introducing the Boc group onto an amino acid like L-alanine is through the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)2O). masterorganicchemistry.comchemicalbook.comlibretexts.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in an aqueous or mixed solvent system. total-synthesis.comchemicalbook.com The mechanism involves the nucleophilic attack of the amino group of L-alanine on one of the carbonyl carbons of the Boc anhydride. libretexts.org This process is highly efficient and generally proceeds without racemization of the chiral center. acs.org
The resulting N-t-Boc-L-alanine is a stable, crystalline solid that can be readily purified. chemdad.comchemimpex.com The Boc group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting them, a crucial feature in complex multi-step syntheses. total-synthesis.com Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orglibretexts.org
Stereoselective Synthesis Approaches for L-Alanine N-t-Boc Scaffolds
One notable strategy involves the asymmetric hydrogenation of N-acetyl-2,3-dehydroamino acid esters using chiral rhodium catalysts. This method allows for the introduction of isotopes with high enantiomeric excess. Other approaches include the use of chiral auxiliaries or enzymatic resolutions. For instance, L-alanine can be used as a starting material for the stereoselective synthesis of other complex molecules, demonstrating the preservation of its chiral integrity throughout multi-step reaction sequences. jst.go.jpjst.go.jp The aza-Cope-Mannich reaction has also been employed to synthesize non-natural L-alanine derivatives with high enantiomeric purity. researchgate.net
Advanced Techniques for 13C3 Isotopic Enrichment
The true power of L-ALANINE-N-T-BOC (13C3) lies in its isotopic labeling. The incorporation of three ¹³C atoms into the alanine molecule allows researchers to track its metabolic fate with high precision using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Strategies for Site-Specific Carbon-13 Labeling within Alanine
Achieving uniform labeling across all three carbon atoms of alanine requires careful selection of starting materials and synthetic routes. Chemical synthesis often employs ¹³C-labeled precursors. A widely adopted method is the Strecker synthesis, where a ¹³C-labeled acetaldehyde (B116499) reacts with ammonium (B1175870) chloride and potassium cyanide to form an aminonitrile, which is then hydrolyzed to yield alanine. To produce L-ALANINE (13C3), a precursor containing three ¹³C atoms, such as ¹³C₃-pyruvate, would be necessary.
Alternatively, biosynthetic approaches using genetically engineered microorganisms are highly effective. Strains of Escherichia coli or Corynebacterium glutamicum can be cultured in a minimal medium where the sole carbon source is uniformly ¹³C-labeled glucose. These microorganisms then biosynthesize L-alanine, incorporating the ¹³C isotopes throughout its carbon skeleton with high efficiency.
Methodologies for Uniform versus Selective Isotopic Enrichment
The choice between uniform and selective isotopic enrichment depends on the specific research question. rsc.org Uniform enrichment, as in L-ALANINE (13C3), provides a comprehensive view of the molecule's metabolic journey.
Selective labeling, on the other hand, focuses on specific atoms within the molecule. This can be achieved through chemical synthesis using specifically labeled precursors or by using specific metabolic pathways in biological systems. sigmaaldrich.com For example, using [2-¹³C] glycerol (B35011) as a carbon source in certain bacterial strains can lead to selective labeling of specific amino acid positions. sigmaaldrich.com While not directly applicable to uniform ¹³C₃ labeling, these techniques highlight the versatility of isotopic labeling strategies.
Concurrent Integration of Multi-Isotopic Labeling with 15N and Deuterium (B1214612)
For more complex studies, it is often beneficial to incorporate other stable isotopes, such as nitrogen-15 (B135050) (¹⁵N) and deuterium (²H or D), in addition to ¹³C. nih.govnih.gov This multi-isotopic labeling provides a richer dataset for analysis.
The synthesis of L-Alanine (¹³C₃, ¹⁵N) can be achieved by using ¹⁵N-labeled ammonium salts in conjunction with ¹³C-labeled carbon sources in microbial fermentation systems. Reductive amination of ¹³C-labeled α-keto acids with a ¹⁵N-labeled ammonium source, catalyzed by enzymes like alanine dehydrogenase, is another powerful method that ensures high stereoselectivity.
Deuterium labeling can also be introduced simultaneously. For instance, catalytic hydrogenation of dehydroamino acid precursors can be performed in a deuterium atmosphere, or H₂-driven enzymatic routes using soluble hydrogenases can be employed in the presence of ²H₂O to produce α-deuterated amino acids. rsc.org These multi-labeled amino acids are invaluable for advanced NMR studies, such as methyl-TROSY experiments, which are used to study the structure and dynamics of large proteins. rsc.org
Purification and Rigorous Analytical Characterization of Labeled Compounds
Following synthesis, the purification and detailed analytical characterization of L-ALANINE-N-T-BOC (13C3) are paramount to ensure its suitability for research applications. These steps are crucial for verifying the chemical purity, isotopic enrichment, and structural integrity of the compound.
Chromatographic Techniques for High-Purity Isolation of Isotopic Analogues
Chromatography is an indispensable tool for the purification of L-ALANINE-N-T-BOC (13C3), separating it from any unreacted starting materials, byproducts, and unlabeled or partially labeled analogues.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of protected amino acids. tandfonline.com Reversed-phase HPLC, in particular, is effective for separating compounds based on their hydrophobicity. For L-ALANINE-N-T-BOC (13C3), a C18 column is commonly employed with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA). While generally stable, care must be taken as the acidic conditions of some chromatographic methods can potentially lead to the deprotection of the Boc group. nih.govchemicalforums.com
Chiral HPLC can be utilized to confirm the enantiomeric purity of the final product, ensuring that the L-isomer is the exclusive or predominant form. tandfonline.com Protein-based chiral columns have demonstrated versatility in resolving protected amino acid enantiomers. tandfonline.com
Ion-exchange chromatography is another valuable technique, particularly for removing any remaining unreacted amino acids or other charged impurities.
The selection of the appropriate chromatographic technique or combination of techniques depends on the specific impurities present in the crude product. The goal is to achieve a high degree of chemical and isotopic purity, typically exceeding 98%. isotope.com
Spectroscopic Verification of Isotopic Incorporation and Positional Specificity
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for structural elucidation. bohrium.com
¹³C NMR spectroscopy provides direct evidence of ¹³C incorporation. The spectrum of L-ALANINE-N-T-BOC (13C3) will show signals corresponding to the three carbon atoms of the alanine backbone, with chemical shifts characteristic of their respective chemical environments. nih.gov The absence of significant signals at the chemical shifts corresponding to the unlabeled compound confirms high isotopic enrichment.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of polar molecules like amino acids. The mass spectrum of L-ALANINE-N-T-BOC (13C3) will show a molecular ion peak corresponding to its calculated molecular weight, which is higher than that of the unlabeled analogue due to the presence of the three ¹³C isotopes. nih.gov By comparing the intensities of the peaks for the labeled and unlabeled compounds, the isotopic purity can be accurately determined. nih.gov
The combination of these purification and analytical techniques ensures the high quality of L-ALANINE-N-T-BOC (13C3) required for its use as an internal standard in quantitative mass spectrometry-based research. symeres.combuchem.com
Data Tables
Table 1: Physicochemical Properties of L-ALANINE-N-T-BOC (13C3)
| Property | Value |
| Synonyms | Boc-L-alanine-¹³C₃, N-(tert-Butoxycarbonyl)-L-alanine-¹³C₃ |
| Molecular Formula | ¹³C₃H₁₅NO₄ |
| Molecular Weight | 192.19 g/mol isotope.com |
| Isotopic Purity | >97-99% isotope.comcreative-peptides.comspectra2000.it |
| Chemical Purity | >98% isotope.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 79-83 °C (literature value for unlabeled) sigmaaldrich.com |
| Storage Temperature | Refrigerated (-5°C to 5°C), desiccated, and protected from light isotope.com |
Table 2: Spectroscopic Data for L-ALANINE-N-T-BOC (13C3)
| Technique | Key Observations |
| ¹³C NMR | Signals corresponding to the three ¹³C-labeled carbons of the alanine backbone are observed, confirming isotopic incorporation. nih.gov |
| ¹H NMR | Spectrum shows characteristic peaks for the protons of the alanine moiety and the tert-butyl group of the Boc protecting group, confirming the overall structure. chemicalbook.com |
| Mass Spectrometry | Molecular ion peak observed at m/z corresponding to the mass of the ¹³C₃-labeled compound, confirming the correct mass and high isotopic enrichment. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Studies
NMR spectroscopy is a versatile technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in solution and in the solid state. In the context of biomolecular research, particularly the study of proteins, NMR is unique in its ability to provide data on molecular motion over a wide range of timescales. The use of isotope-labeled compounds like L-ALANINE-N-T-BOC (13C3) is often essential for these studies, especially for larger proteins, as it enhances sensitivity and simplifies complex spectra. nih.govsigmaaldrich.com
Isotope-Edited and Isotope-Filtered NMR Experiments for Spectral Simplification
The complexity of NMR spectra increases significantly with the size of the biomolecule, leading to severe signal overlap. Isotope-edited and isotope-filtered NMR experiments are crucial for simplifying these spectra by selectively observing signals from protons attached to a specific isotope, such as ¹³C or ¹⁵N. nih.govnih.gov
By incorporating L-ALANINE-N-T-BOC (13C3) into a protein, researchers can design experiments that specifically detect the signals from the ¹³C-labeled alanine residues. For instance, in a ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, only the NOEs involving the ¹³C-attached protons of the alanine residues are observed, significantly reducing spectral crowding and aiding in the unambiguous assignment of resonances. nih.gov This approach is particularly valuable for studying large proteins where conventional NMR methods fail. nih.gov
Similarly, isotope-filtering techniques can be used to remove signals from ¹³C-bound protons, allowing for the selective observation of protons attached to ¹²C. This is useful for focusing on specific regions of a protein or for simplifying spectra in uniformly ¹³C-labeled samples.
Elucidation of Protein Structure and Fold Topology
The determination of the three-dimensional structure of a protein is fundamental to understanding its function. NMR spectroscopy provides a powerful means to determine protein structures in solution, offering a complementary approach to X-ray crystallography. The use of ¹³C-labeled amino acids, such as those derived from L-ALANINE-N-T-BOC (13C3), is integral to this process. nih.govmdpi.com
The primary NMR data used for structure determination are distance restraints derived from NOE measurements and dihedral angle restraints derived from scalar coupling constants. Uniform ¹³C labeling allows for the acquisition of a suite of three-dimensional heteronuclear NMR experiments (e.g., HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) that are essential for the sequential assignment of backbone and side-chain resonances. nih.gov Once the resonances are assigned, NOESY experiments on ¹³C-labeled samples provide crucial distance information between protons, which is then used in computational algorithms to generate a family of structures consistent with the experimental data.
Fractional ¹³C labeling, where a protein is grown on a mixture of ¹³C- and ¹²C-glucose, can also be a cost-effective strategy for obtaining structural information for smaller proteins. nih.govmdpi.com
Characterization of Protein Dynamics and Conformational Exchange via ¹³C Relaxation Measurements
Proteins are not static entities; they exhibit a wide range of motions that are often critical for their function. NMR spectroscopy is unique in its ability to probe these dynamics over timescales from picoseconds to seconds. ¹³C relaxation measurements on proteins containing labeled amino acids like L-alanine provide valuable insights into these motions. utoronto.canih.gov
Analysis of relaxation data can provide quantitative information on the amplitude and timescale of internal motions, revealing, for instance, the flexibility of loops, the dynamics of active sites, and the occurrence of slow conformational changes that may be linked to protein function. nih.gov
| Relaxation Parameter | Information Gained | Timescale of Motion |
| R₁ (Longitudinal) | Overall molecular tumbling, fast internal motions | Picoseconds to nanoseconds |
| R₂ (Transverse) | Overall molecular tumbling, fast internal motions, chemical exchange | Microseconds to milliseconds |
| Heteronuclear NOE | Amplitude of fast internal motions | Picoseconds to nanoseconds |
Investigation of Biomolecular Ligand-Binding Interactions and Allosteric Modulation
Understanding how proteins interact with other molecules, such as small-molecule drugs, other proteins, or nucleic acids, is central to cell biology and drug discovery. NMR spectroscopy is a powerful tool for characterizing these interactions, and the use of ¹³C-labeled proteins can greatly facilitate these studies. semanticscholar.org
When a ligand binds to a protein, it can cause changes in the chemical environment of the amino acid residues in the binding site and potentially in distant, allosterically regulated sites. These changes are reflected in the NMR spectrum as chemical shift perturbations (CSPs) or changes in signal intensity. By monitoring the ¹H-¹³C correlation spectra of a protein labeled with ¹³C-alanine upon titration with a ligand, researchers can identify the specific alanine residues involved in the interaction. semanticscholar.org
This information is invaluable for mapping binding sites, determining binding affinities, and understanding the structural basis of molecular recognition and allosteric regulation.
Methyl-Specific Labeling Strategies for High Molecular Weight Protein Systems
Studying high molecular weight proteins and protein complexes by solution NMR is challenging due to rapid signal decay and severe spectral overlap. Methyl-specific isotope labeling has emerged as a powerful strategy to overcome these limitations. biorxiv.orgchemie-brunschwig.ch Methyl groups (in alanine, valine, leucine (B10760876), isoleucine, methionine, and threonine) are excellent probes for NMR studies of large systems because of their favorable relaxation properties, which lead to sharper signals. biorxiv.orgckisotopes.com
L-ALANINE-N-T-BOC (13C3) can be used as a precursor to introduce ¹³CH₃ groups into proteins. Often, this is done in a perdeuterated protein background to further reduce relaxation rates and improve spectral quality. ckisotopes.comnih.gov The resulting ¹H-¹³C correlation spectra (e.g., HMQC or HSQC) are significantly simplified, containing only signals from the labeled methyl groups. biorxiv.org
This approach has enabled the study of the structure, dynamics, and interactions of proteins and complexes approaching and even exceeding one megadalton in molecular weight. chemie-brunschwig.chcopernicus.org
| Amino Acid | Methyl Group Position | Utility in Large Protein NMR |
| Alanine | β-methyl | High abundance, probes backbone proximity ckisotopes.com |
| Isoleucine | γ²- and δ¹-methyls | Probes hydrophobic core and side-chain dynamics |
| Leucine | δ¹- and δ²-methyls | Probes hydrophobic core and side-chain dynamics |
| Valine | γ¹- and γ²-methyls | Probes hydrophobic core and side-chain dynamics |
| Methionine | ε-methyl | Often located on the protein surface, probes interactions |
| Threonine | γ²-methyl | Probes regions with intermediate polarity |
Solution-State NMR Enhancements Driven by L-ALANINE-N-T-BOC (13C3)
The use of L-ALANINE-N-T-BOC (13C3) and other isotopically labeled precursors has driven the development and application of advanced solution-state NMR techniques. For instance, the development of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments has been a major breakthrough for studying large proteins. acs.org This technique exploits cross-correlated relaxation between methyl protons to significantly reduce the transverse relaxation rate, resulting in much sharper lines and higher sensitivity. acs.org
Furthermore, selective labeling of alanine methyl groups provides a means to obtain specific structural and dynamic information from crowded spectral regions. For example, specific protonation of alanine residues in an otherwise deuterated protein allows for the observation of long-range NOEs to these specific sites, providing crucial distance restraints for structure determination. acs.org The ability to synthesize and incorporate specifically labeled alanine, such as l-alanine-3-¹³C,2-²H, further enhances the power of these methods. acs.org
Solid-State NMR Applications for Membrane Proteins and Aggregates
Solid-state NMR (ssNMR) is an indispensable technique for studying the structure and dynamics of non-crystalline and insoluble biological macromolecules, such as membrane proteins and protein aggregates, in environments that mimic their native state. nih.govtandfonline.com The introduction of ¹³C-labeled amino acids, synthesized from precursors like L-Alanine-N-t-Boc (13C3), is often essential for these studies. nih.gov
Selective ¹³C labeling simplifies complex ssNMR spectra, reduces signal overlap and line broadening, and enables the measurement of specific structural constraints. nih.gov For instance, researchers have developed labeling schemes that selectively introduce ¹³C into a subset of amino acids, including alanine, to investigate large membrane proteins. nih.govmeihonglab.com This approach facilitates resonance assignment and allows for the determination of interatomic distances and torsion angles that define protein structure. tandfonline.comnih.gov
In the study of protein aggregates, such as those associated with neurodegenerative diseases like Huntington's, ssNMR with isotopic labeling provides unparalleled atomic-level insight. nih.gov By incorporating ¹³C-labeled residues, researchers can distinguish between intramolecular and intermolecular contacts within fibrillar structures, helping to define the arrangement of individual protein molecules within the aggregate. nih.govacs.org Dynamic Nuclear Polarization (DNP) is a technique used to dramatically enhance the signal intensity in ssNMR experiments, sometimes making it possible to study unlabeled proteins at natural ¹³C abundance. acs.orgnih.gov However, targeted isotopic labeling remains a primary strategy for detailed structural analysis, providing high-resolution information on the conformation and dynamics of proteins within these complex assemblies. nih.govresearchgate.net
Key Research Findings in Solid-State NMR:
| Research Area | Key Finding | Significance |
| Membrane Protein Structure | Selective ¹³C labeling of hydrophobic residues, including alanine, in a 25 kDa membrane protein simplified ssNMR spectra and enabled resonance assignment. nih.govmeihonglab.com | Demonstrates a strategy to make ssNMR studies of large membrane proteins more efficient and informative. |
| Protein Aggregate Structure | Using mixtures of ¹³C-labeled and unlabeled proteins, ssNMR studies provided evidence for β-hairpin structures within polyglutamine aggregates. nih.gov | Revealed specific, repeating structural motifs within disease-related protein fibrils at the molecular level. |
| In-Cell NMR | DNP-enhanced ssNMR on ¹³C-labeled membrane-anchored cytochrome b5 in native E. coli cells yielded a ~16-fold signal enhancement. nih.gov | Paves the way for high-resolution structural studies of membrane proteins directly within their native cellular context. |
Mass Spectrometry (MS) in Proteomics and Biochemical Analysis
Mass spectrometry has become a cornerstone of proteomics, and the use of stable isotope-labeled compounds is central to many quantitative MS-based techniques. shoko-sc.co.jp The ¹³C₃-alanine synthesized from its Boc-protected precursor can be incorporated into proteins or used to synthesize peptide standards, enabling a variety of advanced analytical methods.
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold standard for accurate quantification in mass spectrometry. shoko-sc.co.jpnist.gov The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, a peptide containing ¹³C₃-alanine—to a sample as an internal standard.
The labeled peptide is chemically identical to its natural-abundance ("light") counterpart but is distinguishable by its higher mass. nist.gov By comparing the mass spectrometer signal intensities of the "heavy" (labeled) and "light" (unlabeled) peptides, a precise and accurate concentration of the target peptide or protein in the original sample can be determined. nist.govchempep.com This method corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative data. The use of ¹³C and ¹⁵N isotopes is preferred over deuterium, as deuterated compounds can sometimes exhibit different chromatographic behavior, which could affect quantification. sigmaaldrich.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. creative-proteomics.comnih.gov In a typical SILAC experiment, one population of cells is grown in a "light" medium containing normal amino acids, while another is grown in a "heavy" medium where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C-labeled arginine and lysine). creative-proteomics.comthermofisher.com Although arginine and lysine (B10760008) are most common, other amino acids like leucine and alanine have also been successfully used for SILAC labeling. creative-proteomics.combiorxiv.org
After several cell divisions, the "heavy" amino acids are fully incorporated into the proteome. creative-proteomics.com The cell populations can then be subjected to different experimental conditions, combined, and analyzed by MS. sigmaaldrich.com Peptides from the "heavy" population will have a predictable mass shift compared to their "light" counterparts, and the ratio of their signal intensities provides a precise measure of the relative change in protein abundance between the two conditions. nih.govthermofisher.com This technique has been instrumental in biomarker discovery and understanding complex cellular responses. thermofisher.com The principles of SILAC can also be extended to whole organisms in a technique known as Stable Isotope Labeling in Mammals (SILAM).
In tandem mass spectrometry (MS/MS), peptides are isolated and fragmented to reveal information about their amino acid sequence. wiley-vch.de The presence of a ¹³C₃-alanine within a peptide provides a clear isotopic signature that aids in this process. When a peptide containing ¹³C₃-alanine is fragmented, the resulting fragment ions that retain this labeled residue will exhibit a mass shift of 3 Daltons compared to their unlabeled counterparts. researchgate.net
This mass shift is invaluable for confirming the identity of fragment ions. researchgate.net By observing which fragments (e.g., b-ions and y-ions) carry the 3 Da mass shift, analysts can confirm the presence and location of the alanine residue within the peptide sequence. researchgate.netresearchgate.net This is particularly useful for validating peptide identifications from database searches and for de novo sequencing of unknown peptides. High-resolution mass spectrometers can accurately measure the mass-to-charge ratio (m/z) distributions of these labeled peptides and their fragments, providing robust data for quantitative and sequencing applications. nih.govnih.gov
Post-translational modifications (PTMs) are critical for protein function and regulation. SILAC and other isotopic labeling approaches are well-suited for quantifying changes in PTMs like phosphorylation and methylation. sigmaaldrich.com For example, by comparing the "heavy" and "light" peptide signals, researchers can determine how a specific stimulus affects the abundance of a phosphorylated peptide relative to its unmodified form.
Furthermore, stable isotope labeling can help decipher complex metabolic pathways that lead to PTMs. In one study, cells fed with ¹³C-labeled glucose were shown to metabolize it into ¹³C-labeled alanine. researchgate.net This newly synthesized labeled alanine was then incorporated into histone proteins. Subsequent MS/MS analysis of histone peptides identified fragment ions containing the ¹³C₃-alanine, confirming its incorporation and demonstrating a direct link between glucose metabolism and protein synthesis. researchgate.net Such tracer experiments, where the fate of isotopic labels is followed through biochemical pathways, are powerful tools for understanding the intricate connections between cellular metabolism and protein modification. shimadzu.comharvard.edu
Summary of Mass Spectrometry-Based Research Findings:
| Technique | Key Finding | Significance |
| IDMS | Development of amino acid analysis methods using isotope dilution LC-MS/MS is critical for accurately assigning concentration values to protein and peptide standards. nist.gov | Establishes a high-accuracy framework for quantitative proteomics, underpinning the reliability of measurements. |
| SILAC | SILAC enables the relative quantification of thousands of proteins simultaneously with high precision by comparing "heavy" and "light" proteomes. sigmaaldrich.comnih.gov | Allows for global analysis of changes in protein expression in response to various stimuli or in disease states. |
| Fragmentation Analysis | The fragmentation of peptides containing ¹³C-labeled alanine in an MS/MS experiment produces fragment ions with a predictable mass shift, confirming the residue's location. researchgate.netresearchgate.net | Improves the confidence of peptide sequencing and identification. |
| PTM Analysis | Isotopic labeling with ¹³C-glucose showed that carbon atoms from glucose are incorporated into alanine, which is then used for new histone protein synthesis. researchgate.net | Provides a method to trace metabolic contributions to the synthesis and modification of key regulatory proteins. |
Role in Metabolic Research and Quantitative Flux Analysis with L Alanine N T Boc 13c3
13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govfrontiersin.org The method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. nih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C labeling in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active pathways and calculate the corresponding fluxes. 13cflux.netnih.gov This approach provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.gov
The success of a 13C-MFA experiment is critically dependent on the experimental design, particularly the choice of the isotopic tracer. nih.govfrontiersin.org Different tracers provide information about different parts of the metabolic network, and the optimal choice depends on the specific pathways being investigated. nih.govspringernature.com While universally labeled glucose ([U-¹³C₆]glucose) is commonly used to probe central carbon metabolism, specifically labeled tracers can offer more precise insights into particular reactions or pathways. nih.govnih.gov
L-Alanine (¹³C₃), derived from its N-t-BOC protected form, is an effective tracer for interrogating metabolic pathways that converge at the pyruvate (B1213749) node. Alanine (B10760859) is directly convertible to pyruvate in the cell, meaning a ¹³C₃-labeled alanine tracer introduces a fully labeled three-carbon unit directly into the intracellular pyruvate pool. This allows for a high-resolution analysis of key metabolic branch points, including:
The conversion of pyruvate to acetyl-CoA via pyruvate dehydrogenase, which fuels the TCA cycle.
The carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, an important anaplerotic reaction.
The conversion of pyruvate to lactate (B86563) under anaerobic conditions.
The selection of such a specific tracer is a rational design choice aimed at maximizing the information obtained about a targeted metabolic region. nih.gov
Once the ¹³C-labeled tracer has been metabolized and the system reaches an isotopic steady state, intracellular metabolites are extracted and their labeling patterns are measured. nih.gov The distribution of mass isotopomers (molecules of the same compound that differ in the number of ¹³C atoms) in metabolites downstream of the tracer provides the raw data for flux quantification. nih.gov
When L-Alanine (¹³C₃) is used as a tracer, it is converted to pyruvate with three ¹³C atoms (M+3 pyruvate). The subsequent distribution of these labeled carbons among TCA cycle intermediates and other connected metabolites reveals the relative activities of intersecting pathways. For example, the labeling pattern in citrate (B86180) can distinguish the contribution of pyruvate via pyruvate dehydrogenase (entering as a two-carbon acetyl-CoA) versus pyruvate carboxylase (entering as a three-carbon oxaloacetate). By analyzing the mass isotopomer distributions of multiple metabolites, a comprehensive set of constraints is generated to calculate the rates of dozens of intracellular reactions. nih.govphysiology.org
Table 1: Illustrative Mass Isotopomer Distributions (MIDs) of TCA Cycle Intermediates Using L-Alanine (¹³C₃) as a Tracer and Corresponding Pathway Activity
| Metabolite | Isotopomer | Fractional Abundance (Hypothetical) | Implied Pathway Activity |
| Pyruvate | M+0 | 0.05 | Represents unlabeled pyruvate from other sources. |
| M+3 | 0.95 | Represents pyruvate derived directly from the L-Alanine (¹³C₃) tracer. | |
| Citrate | M+0 | 0.10 | Unlabeled citrate. |
| M+2 | 0.75 | Indicates high pyruvate dehydrogenase (PDH) activity, as M+3 pyruvate forms M+2 acetyl-CoA. | |
| M+3 | 0.15 | Indicates pyruvate carboxylase (PC) activity, as M+3 pyruvate forms M+3 oxaloacetate. | |
| Malate (B86768) | M+0 | 0.12 | Unlabeled malate. |
| M+2 | 0.20 | Labeled malate from the second or subsequent turns of the TCA cycle originating from M+2 acetyl-CoA. | |
| M+3 | 0.68 | Indicates high flux through pyruvate carboxylase and the initial turn of the TCA cycle. |
Using the data from ¹³C tracer experiments allows for the creation of detailed maps of carbon flow throughout the metabolic network. asm.orgasm.org By tracing the path of the ¹³C atoms from L-alanine, researchers can visualize how carbon is partitioned between energy production (TCA cycle and oxidative phosphorylation), biosynthesis of amino acids, and other anabolic processes.
For instance, the ¹³C label from alanine-derived pyruvate can be tracked as it is incorporated into:
TCA Cycle Intermediates: Such as citrate, α-ketoglutarate, succinate, and malate.
Amino Acids: Aspartate and glutamate, which are synthesized directly from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively.
Fatty Acids: The label can be incorporated into acetyl-CoA, the primary building block for fatty acid synthesis.
This comprehensive mapping provides a functional understanding of the metabolic phenotype, revealing how cells allocate resources to meet their physiological demands. 13cflux.net
13C-MFA is inherently a model-based approach. nih.gov The measured labeling patterns and physiological rates (e.g., substrate uptake and product secretion) are inputs for a computational model that encompasses a stoichiometric network of metabolic reactions and the associated carbon atom transitions. researchgate.netnih.gov
The process involves the following steps:
Model Construction: A metabolic network model is defined based on known biochemical pathways of the organism under study.
Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best fits the experimental data. This is typically achieved by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model for a given flux distribution. nih.gov
Goodness-of-Fit Analysis: Statistical tests are performed to ensure that the model provides a good fit to the data and that the estimated fluxes are statistically robust.
Confidence Intervals: Confidence intervals are calculated for each estimated flux, providing a measure of their precision. springernature.com
This computational framework not only quantifies fluxes but also serves to validate and refine existing metabolic network models. physiology.org
Applications in Systems Biology and Metabolic Engineering Research
The quantitative flux maps generated by 13C-MFA are invaluable in systems biology and metabolic engineering. They provide a direct readout of the in vivo functional state of the metabolic network, which is often not predictable from transcriptomic or proteomic data alone. 13cflux.net
A key application of 13C-MFA is to understand how cells reprogram their metabolism in response to genetic perturbations or changing environmental conditions. nih.govnih.gov By comparing the flux maps of cells in different states (e.g., normal vs. diseased, or wild-type vs. engineered), researchers can identify the specific metabolic pathways that are altered.
For example, 13C-MFA has been widely used to:
Identify Metabolic Bottlenecks: In metabolic engineering, MFA can pinpoint rate-limiting steps in a production pathway, guiding strategies to improve the yield of a desired product like L-alanine. nih.govnih.gov
Characterize Disease States: Studies have used 13C-MFA to uncover the metabolic rewiring that occurs in cancer cells, which often exhibit altered glucose and amino acid metabolism. nih.gov
Understand Microbial Physiology: The technique is used to study how microorganisms adapt their metabolism to different carbon sources or stressors, providing insights for biotechnological applications. nih.gov
The use of an L-Alanine (¹³C₃) tracer in these studies would be particularly advantageous for investigating adaptations centered around pyruvate metabolism, which is a critical hub for many biosynthetic and energy-generating pathways.
Table 2: Hypothetical Comparison of Metabolic Fluxes (Normalized to Glucose Uptake) in Two Cellular States Using ¹³C-MFA
| Metabolic Pathway | Flux Name | Condition A (e.g., Wild-Type) | Condition B (e.g., Engineered Mutant) | Interpretation of Change |
| Glycolysis | Pyruvate Kinase | 100 | 100 | Reference flux. |
| TCA Cycle | Pyruvate Dehydrogenase | 85 | 50 | In Condition B, less pyruvate enters the TCA cycle as acetyl-CoA. |
| Anaplerosis | Pyruvate Carboxylase | 5 | 40 | A significant increase in flux refilling TCA cycle intermediates. |
| Fermentation | Lactate Dehydrogenase | 10 | 10 | No change in lactate production. |
| Amino Acid Synthesis | Alanine Aminotransferase | 5 | 35 | Increased flux towards alanine synthesis in Condition B. |
Investigating Substrate Utilization Patterns and Biosynthetic Pathway Efficiencies
The use of 13C3-L-alanine in metabolic studies allows for a detailed investigation of how cells utilize this amino acid and the efficiency with which they channel its carbon backbone into various biosynthetic pathways. When cells are cultured in a medium containing 13C3-L-alanine, the labeled carbon atoms are incorporated into pyruvate through transamination. Pyruvate is a central metabolic node, and the distribution of the 13C label from pyruvate into other metabolites provides a clear roadmap of metabolic activity.
For instance, the labeled pyruvate can enter the tricarboxylic acid (TCA) cycle, and the resulting labeling patterns in TCA cycle intermediates and other amino acids derived from these intermediates can reveal the relative activity of different pathways. By analyzing the mass isotopomer distributions of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the flux through specific reactions.
A study on the metabolism of amino acids in Escherichia coli utilized 13C-Metabolic Flux Analysis to characterize substrate uptake and metabolic pathway utilization. While this study did not specifically use L-ALANINE-N-T-BOC (13C3), the principles and data obtained from using labeled alanine are directly relevant. The research provided quantitative data on the biomass-specific uptake and growth rates when alanine was used as a substrate. udel.edu
| Substrate | Biomass Specific Substrate Uptake Rate (mmol/g DW biomass/hr) | Biomass Specific Growth Rate (1/hr) |
| L-Alanine | 11.6 | 0.222 |
| L-Aspartate | 5.93 | 0.138 |
| L-Glutamine | 1.83 | 0.033 |
| Table 1: Growth and Uptake Rates of E. coli on Different Amino Acid Substrates. udel.edu |
The flux analysis in such studies reveals that when E. coli utilizes alanine, there are high fluxes through the TCA cycle, indicating its central role in energy and precursor metabolism from this amino acid. udel.edu This type of quantitative data is invaluable for understanding the efficiency of biosynthetic pathways originating from alanine. For example, by tracing the 13C label, one can determine the proportion of alanine that is catabolized for energy versus the proportion that is used for the synthesis of other amino acids or biomolecules.
Rational Design and Optimization of Engineered Biological Systems for Bioproduction
The insights gained from 13C-MFA using labeled L-alanine are instrumental in the rational design and optimization of microbial strains for the production of valuable biochemicals. researchgate.netnih.gov By quantifying metabolic fluxes, researchers can identify metabolic bottlenecks, competing pathways that divert carbon away from the desired product, and inefficient enzymatic reactions. researchgate.net This information guides targeted genetic modifications to enhance product yield, titer, and productivity.
For example, if 13C-MFA reveals a significant flux from pyruvate (derived from 13C3-L-alanine) towards a byproduct, metabolic engineering strategies can be employed to downregulate or knockout the enzyme responsible for that diversion. Conversely, if the flux towards a desired product is low, the enzymes in that pathway can be overexpressed.
A common application of metabolic engineering is the microbial production of L-alanine itself. While this doesn't involve using labeled alanine as a tracer, the principles of flux analysis are central to strain development. In these efforts, pathways that compete for the precursor pyruvate are often deleted.
| Genetic Modification in E. coli | L-Alanine Titer (g/L) | L-Alanine Yield (g/g glucose) | Fermentation Process |
| Deletion of aceF and ldhA genes, overexpression of alaD | 32 | 0.63 | Two-stage batch fermentation |
| Deletion of genes for pyruvate-formate lyase, phosphoenolpyruvate (B93156) synthase, pyruvate oxidase, lactate dehydrogenase, and pyruvate dehydrogenase complex components; overexpression of alaD | Not specified | Not specified | Not specified |
| Table 2: Examples of Metabolic Engineering in E. coli for L-Alanine Production. nih.gov |
While the table above illustrates the optimization of L-alanine production, the same 13C-MFA principles with labeled L-alanine can be applied to enhance the production of other biochemicals where alanine metabolism is relevant. By providing a detailed quantitative picture of the metabolic state, 13C3-L-alanine tracing enables a more targeted and effective approach to metabolic engineering, reducing the reliance on random screening and accelerating the development of efficient microbial cell factories.
Advanced Applications in Peptide Chemistry and Biomaterial Science
Solid-Phase Peptide Synthesis (SPPS) Incorporating L-ALANINE-N-T-BOC (13C3)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the stepwise construction of peptides on an insoluble resin support. peptide.com The process involves the sequential addition of amino acids, with their alpha-amino groups temporarily protected to prevent unwanted polymerization. peptide.com L-ALANINE-N-T-BOC (13C3) is designed for use in the Boc/Bzl protection scheme of SPPS. peptide.compeptide.com In this strategy, the acid-labile Boc group protects the N-terminus of the alanine (B10760859). peptide.com
During a synthesis cycle, the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), exposing the free amine. peptide.compeptide.com The next protected amino acid in the sequence is then coupled to this newly exposed amine. By incorporating L-ALANINE-N-T-BOC (13C3) at a specific position in the sequence, a peptide with a site-specific, stable isotopic label is produced. shoko-sc.co.jp This precise placement is critical for the analytical techniques that rely on these labels.
The synthesis of peptides with site-specific isotopic labels is essential for detailed functional and structural studies. jpt.com By using L-ALANINE-N-T-BOC (13C3) in SPPS, researchers can create peptides where the position of the ¹³C atoms is known with certainty. These labeled peptides are indispensable tools for various analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jpt.com
In NMR spectroscopy, ¹³C labeling has transformed the study of protein and peptide structure and dynamics, allowing for the investigation of molecules much larger and more complex than was previously possible with only ¹⁵N labeling. nih.govrsc.org The ¹³C atoms provide additional NMR-active nuclei, which can be used to resolve resonance assignments that would otherwise be ambiguous, especially in proteins with a high degree of chemical shift degeneracy. acs.org Alanine methyl groups are particularly useful probes because they are often found in both hydrophobic cores and at molecular interfaces. acs.org
In the field of proteomics, which relies heavily on mass spectrometry, peptides labeled with stable isotopes are crucial for the accurate quantification of proteins in complex biological samples. jpt.comshoko-sc.co.jp A known quantity of the isotopically labeled peptide, such as one containing ¹³C₃-Alanine, is added to a sample as an internal standard. shoko-sc.co.jp Because the labeled peptide is chemically identical to its natural counterpart, it behaves the same way during sample preparation and analysis. innovagen.com However, it can be distinguished by its higher mass, allowing for precise ratiometric quantification of the target peptide and its corresponding protein. shoko-sc.co.jp
| Technique | Role of L-ALANINE-N-T-BOC (13C3) | Research Application |
| Nuclear Magnetic Resonance (NMR) | Provides site-specific ¹³C labels to resolve spectral overlaps and act as structural probes. acs.org | Determination of 3D peptide/protein structure, study of molecular dynamics and interactions. jpt.comnih.gov |
| Mass Spectrometry (MS) | Creates a heavy version of a peptide to serve as an internal standard for quantification. shoko-sc.co.jp | Quantitative proteomics, pharmacokinetic analysis, and metabolite identification. jpt.com |
Peptides synthesized with stable isotopes are increasingly used as chemical probes to investigate biological processes with high precision. The ¹³C₃ label within an L-alanine residue serves as a silent, non-perturbing tag that can be tracked and quantified within cellular systems. These labeled peptides can be designed to mimic natural substrates or ligands, allowing researchers to probe enzyme activity, receptor binding, and metabolic pathways without altering the biological system. jpt.com
For example, a labeled peptide can be introduced to cells or cell extracts to trace its metabolic fate. By using techniques like mass spectrometry or NMR, researchers can identify downstream metabolites that contain the ¹³C₃ signature, helping to map complex biochemical pathways. jpt.com
Furthermore, these isotopically labeled peptides can be incorporated into more complex bioconjugates. By chemically linking a ¹³C-labeled peptide to another molecule, such as a therapeutic drug candidate or a fluorescent tag, the isotopic label can serve as a quantitative reporter. This approach is valuable in drug development for tracking the distribution and metabolism of a peptide-based drug or for quantifying the binding of a probe to its target protein.
Design and Characterization of Novel Peptide-Derived Biomaterials
Peptides are versatile building blocks for the creation of advanced biomaterials due to their biocompatibility, chemical diversity, and ability to self-assemble into highly ordered nanostructures. aksaray.edu.tr This self-assembly is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and aromatic stacking. aksaray.edu.trfrontiersin.org The N-terminal Boc protecting group on amino acids can also influence the self-assembly properties of short peptides. nih.govnih.gov
The incorporation of L-ALANINE-N-T-BOC (13C3) into peptide sequences offers a unique advantage in the design and analysis of self-assembling biomaterials. Alanine-rich sequences are known to promote the formation of β-sheet structures, which are a common secondary structure motif that drives the assembly of peptides into nanofibers. researchgate.net These nanofibers can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. nih.gov
Hydrogels created from these self-assembling peptides serve as excellent platforms for tissue engineering and controlled drug release. nih.gov The key advantage of using a ¹³C-labeled building block is the ability to perform detailed structural characterization of the resulting material. Solid-state NMR (ssNMR) can be employed to study the conformation and dynamics of the ¹³C₃-labeled alanine residues within the assembled nanofibers. This provides unparalleled insight into the molecular architecture of the hydrogel, such as the packing of β-sheets and the mobility of different parts of the peptide backbone, which are critical determinants of the material's mechanical properties. meihonglab.com
| Peptide Design Element | Influence on Self-Assembly | Role of ¹³C Labeling |
| Alanine-rich core | Promotes efficient side-chain packing and β-sheet formation. researchgate.net | Allows ssNMR analysis of β-sheet structure and packing within the assembled material. |
| Hydrophilic/Hydrophobic blocks | Drives assembly into amphiphilic structures like nanofibers. nih.gov | Provides a probe to study the dynamics of the hydrophobic core of the assembly. |
| N-terminal Boc group | Can influence aggregation and gelation properties through hydrophobic and hydrogen-bonding interactions. nih.gov | Enables tracking of the N-terminus within the supramolecular structure. |
Peptide hydrogels are increasingly used as three-dimensional scaffolds that mimic the natural extracellular matrix (ECM), providing controlled microenvironments for in vitro cell culture. nih.gov The ability to engineer these scaffolds with specific biochemical and mechanical properties is crucial for directing cell behavior, such as adhesion, proliferation, and differentiation. frontiersin.org
By constructing these scaffolds from peptides containing L-ALANINE-N-T-BOC (13C3), researchers can non-invasively monitor the scaffold's structural integrity and degradation over time using NMR spectroscopy. For instance, as cells remodel their environment by secreting enzymes that may cleave the peptide scaffolds, the resulting changes in the NMR signal from the ¹³C label can provide real-time information on the rate of scaffold breakdown.
This analytical capability is vital for developing "smart" biomaterials that respond to cellular activity in a predictable manner. Understanding the interplay between the scaffold's molecular structure (elucidated via the ¹³C label) and the cellular response is a key goal in regenerative medicine and tissue engineering. nih.gov The precise information gained from the isotopic label helps to refine the design of next-generation peptide scaffolds for specific biological applications.
Methodological Innovations and Prospective Research Directions for L Alanine N T Boc 13c3
Development of Novel Isotopic Labeling Strategies
Innovations in isotopic labeling aim to enhance the precision, efficiency, and control of incorporating labeled amino acids like L-ALANINE-N-T-BOC (13C3) into biological molecules. These advancements are pivotal for improving the sensitivity and resolution of analytical techniques.
Enzymatic methods offer high specificity for manipulating isotopically labeled molecules. Studies on enzymes such as L-alanine dehydrogenase (AlaDH) and alanine (B10760859) racemase provide insights into reaction mechanisms that involve isotopic differentiation. For instance, research on the biotransformation of alanine analogs catalyzed by AlaDH utilizes kinetic and solvent isotope effects to probe the details of the reaction mechanism, demonstrating how enzymes can be used in the synthesis and analysis of isotopically distinct compounds. nih.gov Similarly, studies of alanine racemase have shown that enzymatic pathways can produce significant differences in the nitrogen isotopic compositions between D- and L-alanine, resulting in 15N-depleted D-alanine. nih.gov These enzymatic principles are foundational for developing precise strategies to incorporate labeled alanine residues at specific sites within a polypeptide chain, enabling highly targeted functional and structural studies.
Cell-free protein synthesis (CFPS) has emerged as a powerful and efficient platform for producing proteins with selectively labeled amino acids. nih.govcopernicus.org A novel CFPS system, known as eCell, leverages the entire metabolic enzyme repertoire of Escherichia coli to synthesize proteins with selectively 13C-labeled amino acids from inexpensive, simple 13C-labeled precursors. nih.govcopernicus.org This approach allows for the controlled incorporation of labels by providing a 13C source, such as 3-13C-pyruvate, and omitting the corresponding unlabeled amino acid from the reaction mixture. nih.govcopernicus.org The system's endogenous enzymes then synthesize the 13C-labeled amino acid in situ, which is subsequently incorporated into the target protein. nih.gov This method is highly efficient, uses labeled precursors sparingly, and is readily scalable. nih.govcopernicus.orgcopernicus.org
Research using ubiquitin as a model protein has demonstrated high labeling efficiencies. When alanine was omitted from the reaction mixture containing 3-13C-pyruvate, the resulting ubiquitin showed greater than 85% 13C enrichment in its alanine methyl groups. nih.govcopernicus.org This technique provides a significant advantage for NMR studies by producing proteins with 13CH3 groups free from one-bond 13C–13C couplings, which enhances spectral resolution. nih.govcopernicus.org
| Omitted Amino Acid | Target Labeled Residue | Protein Yield (mg from 5 mL reaction) | Isotopic Enrichment of Methyl Groups |
|---|---|---|---|
| Alanine | Alanine | 1.35 mg | >85% |
| Valine | Valine | 1.6 mg | >70% |
Integration with Complementary Advanced Analytical Techniques
To maximize the information obtained from isotopic labeling, L-ALANINE-N-T-BOC (13C3) is frequently used in workflows that combine multiple advanced analytical methods. This integrative approach provides a more comprehensive understanding of protein structure, function, and dynamics.
The use of L-ALANINE-N-T-BOC (13C3) is central to applications in both biomolecular NMR and mass spectrometry-based proteomics. isotope.comisotope.com These two techniques provide complementary information. Mass spectrometry (MS) is expertly used for the precise identification and quantification of peptides and proteins. For example, peptides synthesized with 13C3-labeled L-Alanine can be analyzed by Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to confirm their molecular weight and purity. shoko-sc.co.jp
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides unparalleled atomic-level insight into the three-dimensional structure and dynamics of proteins in solution. isotope.com The selective incorporation of 13C, often in combination with 15N or 2H, is crucial for resolving spectral overlap in large proteins. isotope.comisotope.com Heteronuclear Single Quantum Coherence (HSQC) NMR experiments, for instance, are particularly sensitive for methyl groups and are used to analyze proteins produced via CFPS with labeled alanine. nih.govcopernicus.org The synergy is clear: MS can verify that the labeled protein was synthesized correctly, while NMR can use that label to elucidate its structural and functional properties.
Isotopically labeled compounds like L-ALANINE-N-T-BOC (13C3) are fundamental for generating high-quality quantitative data for multi-omics studies. In systems biology, integrating data from genomics, transcriptomics, proteomics, and metabolomics is essential for a holistic understanding of complex biological processes. nih.gov Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, allowing researchers to trace the flow of molecules through metabolic pathways and quantify changes in protein abundance with high accuracy.
The vast datasets generated from these experiments require advanced computational and machine learning approaches for integration and interpretation. nih.govmdpi.com Various strategies, such as early, intermediate, and late integration, are employed to combine different omics layers and identify meaningful biological patterns. nih.gov For example, quantitative proteomics data obtained using stable isotope-labeled standards can be integrated with transcriptomics data to understand the complex regulatory networks that connect gene expression to protein function. mdpi.com This multi-omics approach helps bridge the gap from genotype to phenotype, providing deeper insights into disease mechanisms and potential therapeutic targets. nih.gov
Emerging Research Avenues for L-ALANINE-N-T-BOC (13C3)
The continued development of labeling strategies and analytical techniques opens new frontiers for the application of L-ALANINE-N-T-BOC (13C3). One of the most promising areas is in the structural analysis of increasingly large and complex macromolecular assemblies by solution NMR. nih.gov The use of selective labeling in CFPS systems makes it feasible to study high-molecular-weight proteins that were previously intractable. copernicus.org
Furthermore, its application in quantitative proteomics is expanding from basic research to clinical diagnostics. The synthesis of stable isotope-labeled peptide standards containing 13C3 L-Alanine is critical for developing validated MS-based assays to quantify protein biomarkers in clinical samples, such as dried blood spots for disease screening. shoko-sc.co.jp
Another emerging avenue is in the field of metabolic flux analysis. By tracing the incorporation of the 13C label from alanine into various downstream metabolites, researchers can map metabolic pathways with high resolution. This has significant potential for understanding metabolic reprogramming in diseases like cancer and for assessing the mechanism of action of novel drugs. The development of more complex isotopic labeling patterns, combining 13C with other stable isotopes like 15N and 2H, will further enhance the power of NMR and MS to probe intricate biological systems. isotope.comsigmaaldrich.com
Exploration in Advanced Chemical Biology Probes for Cellular Processes
The uniform 13C labeling of the alanine backbone in L-ALANINE-N-T-BOC (13C3) provides a distinct mass shift that allows for sensitive and unambiguous tracking of its metabolic fate within complex biological systems. This characteristic is pivotal for its use in developing advanced chemical biology probes to elucidate cellular processes.
Metabolic Flux Analysis and Pathway Tracing:
One of the primary applications of L-ALANINE-N-T-BOC (13C3) is in metabolic flux analysis (MFA). By introducing this labeled compound to cell cultures or in vivo models, researchers can trace the incorporation of the 13C atoms into various metabolites. Subsequent analysis using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic fluxes through key pathways. nih.gov
For instance, studies utilizing [3-13C]alanine have successfully elucidated the dynamics of gluconeogenesis in hepatocytes. nih.gov By monitoring the distribution of the 13C label in glucose and other downstream metabolites, researchers can determine the relative contributions of different pathways to glucose production. The use of L-ALANINE-N-T-BOC (13C3) enhances such studies by providing a fully labeled carbon backbone, which simplifies the interpretation of mass isotopomer distributions.
The N-t-Boc protecting group plays a crucial role in these applications. It ensures the stability of the amino acid during storage and handling and prevents its premature reaction before it is introduced into the biological system. vectorlabs.com The Boc group can be selectively removed under specific conditions, allowing for the controlled release of the labeled L-alanine for metabolic incorporation.
Table 1: Applications of L-ALANINE-N-T-BOC (13C3) in Cellular Process Studies
| Application Area | Technique | Information Gained | Key Advantage of 13C3 Labeling |
| Metabolic Flux Analysis | Mass Spectrometry, NMR | Quantification of pathway activities (e.g., gluconeogenesis, TCA cycle) | Unambiguous tracing of the entire carbon backbone |
| Pathway Identification | Isotope Tracer Studies | Discovery of novel metabolic routes and connections | Clear distinction from endogenous, unlabeled metabolites |
| Subcellular Metabolism | Compartmentalized MFA | Elucidation of metabolic activities within specific organelles | Provides a stable signal for tracking transport and conversion |
Prospective Research Directions:
Future research will likely focus on developing more sophisticated chemical biology probes derived from L-ALANINE-N-T-BOC (13C3). These could include probes with additional functionalities, such as fluorescent tags or photo-crosslinkers, to enable the visualization and identification of enzyme-substrate interactions in living cells. The ability to trace the complete carbon skeleton of alanine will be invaluable in understanding complex metabolic networks in diseases such as cancer and diabetes.
Applications in the Development of Novel Biocatalytic Processes and Enzyme Engineering
The use of isotopically labeled compounds like L-ALANINE-N-T-BOC (13C3) is also paving the way for innovations in biocatalysis and enzyme engineering. These fields aim to harness the power of enzymes to perform specific chemical transformations, often with high selectivity and efficiency.
Elucidating Enzyme Mechanisms and Kinetics:
Understanding the mechanism of an enzyme is fundamental to its engineering and application. Isotope effects, measured by comparing the reaction rates of labeled and unlabeled substrates, provide valuable insights into the rate-determining steps of a catalytic cycle. researchgate.net While not directly measuring an effect of the 13C isotope itself, the labeled compound can be used in conjunction with other isotopes (e.g., deuterium) to probe kinetic isotope effects (KIEs). nih.gov
Furthermore, 13C NMR can be a powerful tool to study enzyme-substrate interactions directly. By monitoring the chemical shifts and coupling constants of the 13C nuclei in L-ALANINE-N-T-BOC (13C3) upon binding to an enzyme, researchers can gain structural information about the active site and the conformation of the bound substrate.
Development of Novel Biocatalytic Processes:
The development of novel biocatalytic processes often involves screening for enzymes that can act on non-natural substrates or designing enzymes with altered specificities. L-ALANINE-N-T-BOC (13C3) can serve as a valuable tool in these endeavors. For example, it can be used as a labeled substrate to screen for novel transaminases or other enzymes involved in amino acid metabolism. The clear isotopic signature allows for sensitive detection of product formation, even at low concentrations.
Table 2: Research Findings in Biocatalysis and Enzyme Engineering using Labeled Alanine
| Research Area | Key Finding | Implication for L-ALANINE-N-T-BOC (13C3) |
| Enzyme Mechanism | Isotope effects can reveal rate-limiting steps in enzymatic reactions. researchgate.net | Can be used to study the kinetics of alanine-utilizing enzymes. |
| Enzyme Engineering | Engineered enzymes can perform novel cyclopropanation reactions on labeled substrates. nih.gov | Demonstrates the potential for using this compound in developing new biocatalytic transformations. |
| Metabolic Engineering | 13C-labeled substrates are essential for quantifying fluxes in engineered metabolic pathways. nih.gov | Can be used to optimize microbial strains for the production of valuable chemicals. |
Prospective Research Directions:
The future of biocatalysis will increasingly rely on the integration of computational design, high-throughput screening, and detailed mechanistic studies. L-ALANINE-N-T-BOC (13C3) is well-suited to contribute to this progress. It can be used as a building block for the synthesis of more complex labeled molecules to probe a wider range of enzymatic reactions. Furthermore, in the field of synthetic biology, this compound can be used to trace the flow of carbon through engineered metabolic pathways, aiding in the optimization of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals.
Q & A
Q. How is L-ALANINE-N-T-BOC (13C3) utilized in metabolic pathway studies, such as the glucose-alanine cycle?
L-ALANINE-N-T-BOC (13C3) serves as a stable isotope tracer to investigate metabolic flux in the glucose-alanine cycle. Researchers administer the labeled compound to cell cultures or model organisms, then track 13C incorporation into downstream metabolites (e.g., pyruvate, glucose) via mass spectrometry (MS) or nuclear magnetic resonance (NMR). This enables quantification of alanine transaminase activity and carbon shuffling between tissues. Experimental design must account for isotopic dilution and ensure uniform labeling across biological replicates .
Q. What are the standard protocols for synthesizing L-ALANINE-N-T-BOC (13C3) and verifying its isotopic purity?
Synthesis typically involves Boc-protection of L-alanine-13C3 using di-tert-butyl dicarbonate under basic conditions. Post-synthesis, purity is assessed via HPLC coupled with high-resolution MS to confirm molecular weight (e.g., 189.20 g/mol for unlabeled Boc-alanine) and isotopic enrichment. NMR (13C and 1H) further validates structural integrity by identifying characteristic peaks, such as the tert-butyl group at δ ~1.4 ppm (1H) and the carbonyl carbon at δ ~155 ppm (13C) .
Q. What analytical techniques are recommended for characterizing L-ALANINE-N-T-BOC (13C3)?
Key methods include:
- LC-MS/MS : Quantifies isotopic enrichment and detects impurities (e.g., unlabeled alanine).
- Isotopic Ratio Mass Spectrometry (IRMS) : Measures 13C/12C ratios with precision <0.1‰.
- 2D-NMR (HSQC, COSY) : Resolves overlapping signals in complex mixtures, critical for confirming regioselective 13C labeling .
Advanced Research Questions
Q. How can researchers optimize the synthesis of L-ALANINE-N-T-BOC (13C3) to minimize isotopic dilution?
Isotopic dilution arises from unlabeled reagents or solvent exchange. To mitigate:
- Use anhydrous solvents (e.g., deuterated DMF) to prevent proton exchange.
- Employ stoichiometric excess of 13C-labeled precursors.
- Monitor reaction progress in real-time using in-situ FTIR to track carbonyl group formation. Post-synthesis, purify via preparative HPLC with a C18 column to remove unreacted species .
Q. What experimental strategies address challenges in metabolic flux analysis using 13C3-labeled alanine?
Challenges include isotopic scrambling (e.g., 13C redistribution into non-target metabolites) and compartmentalization in organelles. Solutions:
Q. How do storage conditions impact the stability of L-ALANINE-N-T-BOC (13C3)?
Prolonged exposure to moisture or temperatures >4°C can hydrolyze the Boc group, releasing free alanine-13C3. Stability studies recommend:
Q. How can conflicting isotopic enrichment data from MS and NMR be resolved?
Discrepancies often arise from ion suppression in MS or incomplete relaxation in NMR. To reconcile:
- Calibrate MS using certified 13C3-alanine standards (e.g., NIST-traceable).
- For NMR, apply inverse-gated decoupling to minimize NOE effects during 13C quantification.
- Cross-validate with elemental analysis (EA) for total carbon content .
Methodological Tables
Q. Table 1. Key Analytical Parameters for L-ALANINE-N-T-BOC (13C3)
| Parameter | LC-MS/MS | NMR (13C) | IRMS |
|---|---|---|---|
| Detection Limit | 0.1 ng/mL | 10 mM | 0.01‰ δ13C |
| Precision | ±2% RSD | ±5% (peak area) | ±0.05‰ |
| Sample Prep Time | 30 min | 2 hr | 6 hr |
Q. Table 2. Metabolic Flux Experimental Design
| Variable | Recommendation |
|---|---|
| Labeling Duration | 24–48 hr (cell culture); 6–12 hr (in vivo) |
| Sampling Frequency | Every 2–4 hr |
| Control | Unlabeled Boc-alanine + 13C-glucose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
